![molecular formula C22H31B2NO6 B8129652 methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate](/img/structure/B8129652.png)
methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate
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Overview
Description
Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate is a complex organic compound that features a unique structure combining an indole core with boronate ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate typically involves the formation of the indole core followed by the introduction of boronate ester groups. One common method involves the reaction of 2,6-dibromoindole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and requires heating to facilitate the formation of the boronate esters .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The boronate ester groups can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to modify the indole core.
Substitution: The boronate ester groups can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides for Suzuki-Miyaura coupling.
Major Products
Oxidation: Boronic acids.
Reduction: Modified indole derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Scientific Research Applications
Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate has diverse applications across several scientific domains:
Organic Chemistry
- Building Block for Synthesis : This compound is extensively used as a building block in organic synthesis, particularly in forming complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling. The boronate ester groups can participate in these reactions to create carbon-carbon bonds .
Medicinal Chemistry
- Potential Therapeutic Properties : Research indicates that this compound may exhibit anticancer and antimicrobial activities. Investigations into its bioactive properties are ongoing to assess its efficacy in drug discovery and development .
Material Science
- Organic Semiconductors : The compound's unique structure makes it suitable for developing advanced materials like organic semiconductors and polymers. Its ability to form stable structures can enhance the performance of electronic devices .
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxic effects, suggesting its potential as a lead compound for further drug development.
Case Study 2: Organic Synthesis
In a synthetic chemistry context, researchers utilized this compound in a series of cross-coupling reactions. The results demonstrated high yields and selectivity in forming biaryl compounds, showcasing its utility as a versatile reagent in organic synthesis .
Mechanism of Action
The mechanism of action of methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. Additionally, the indole core can interact with biological targets, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b4,5-b’]dithiophene: Another compound featuring boronate ester groups, used in organic electronics.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A phenylboronic ester derivative with applications in organic synthesis.
Uniqueness
Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate is unique due to its combination of an indole core with boronate ester groups, providing a versatile platform for various chemical transformations and applications in multiple fields.
Biological Activity
Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate is a complex organic compound notable for its potential biological activities. This article reviews its synthesis, chemical properties, biological evaluations, and therapeutic potentials based on diverse scientific sources.
Chemical Structure and Synthesis
The compound features an indole core combined with boronate ester groups. The typical synthesis involves the reaction of 2,6-dibromoindole with bis(pinacolato)diboron in the presence of a palladium catalyst under inert conditions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used, and the reaction requires heating to facilitate the formation of the desired boronate esters.
Property | Description |
---|---|
IUPAC Name | Methyl 2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate |
Molecular Formula | C22H31B2NO6 |
CAS Number | 2377607-22-0 |
This compound interacts with various biological targets through its boronate ester groups, which can form reversible covalent bonds with diols and other nucleophiles. The indole core is known to influence numerous cellular pathways by interacting with specific receptors and enzymes .
Anticancer Properties
Research has indicated that compounds with indole structures can exhibit anticancer activities. For example, studies have shown that derivatives of indole can inhibit specific kinases involved in cancer progression. This compound is being explored for its potential as a selective inhibitor in cancer therapy .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- PI3K Inhibition : Compounds related to this compound have shown promising results in inhibiting PI3K isoforms involved in cancer signaling pathways. For instance, one study reported IC50 values in the low micromolar range for related indole compounds against PI3Kδ .
Antimicrobial Activity
Indoles are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against certain bacterial strains; however, detailed evaluations are still required to establish its efficacy and mechanism .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related indole derivatives:
-
Study on PI3K Inhibitors : A library of indole-based compounds was tested for PI3K inhibition. The findings indicated that certain modifications to the indole structure enhanced selectivity and potency against PI3Kδ compared to other isoforms .
Compound IC50 (μM) Selectivity Ratio (α/δ) Compound A 0.47 9.9 Compound B 3.56 11 - Antimicrobial Evaluation : Research into the antimicrobial activity of indole derivatives highlighted the potential of these compounds in treating infections caused by resistant bacteria .
Properties
IUPAC Name |
methyl 2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31B2NO6/c1-19(2)20(3,4)29-23(28-19)13-10-15(18(26)27-9)14-12-17(25-16(14)11-13)24-30-21(5,6)22(7,8)31-24/h10-12,25H,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVXBOPHSSQBGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=C(NC3=C2)B4OC(C(O4)(C)C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31B2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.